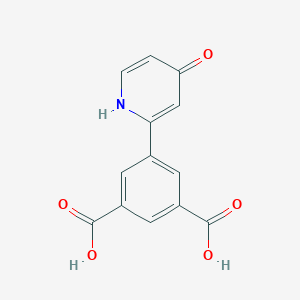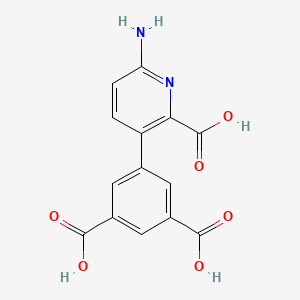
2-(3,5-Dicarboxyphenyl)-4-hydroxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dicarboxyphenyl)-4-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dicarboxyphenyl)-4-hydroxypyridine typically involves the reaction of 3,5-dicarboxybenzaldehyde with 4-hydroxypyridine under specific conditions. One common method involves a condensation reaction followed by cyclization. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dicarboxyphenyl)-4-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 2-(3,5-dicarboxyphenyl)-4-pyridone.
Reduction: Formation of 2-(3,5-dihydroxyphenyl)-4-hydroxypyridine.
Substitution: Formation of 2-(3,5-dicarboxyphenyl)-4-hydroxy-6-nitropyridine or 2-(3,5-dicarboxyphenyl)-4-hydroxy-6-bromopyridine.
Scientific Research Applications
2-(3,5-Dicarboxyphenyl)-4-hydroxypyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks and coordination polymers.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-(3,5-dicarboxyphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form stable complexes. These complexes can exhibit unique properties, such as catalytic activity or luminescence. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole: Another compound with similar structural features but with a benzimidazole ring instead of a pyridine ring.
1,2-Bis(3,5-dicarboxyphenyl)diazene oxide: A compound with two phenyl rings connected by a diazene oxide linkage.
1,1’-Bis(3,5-dicarboxyphenyl)-4,4’-bipyridinium dichloride: A viologen-based compound with two pyridine rings.
Uniqueness
2-(3,5-Dicarboxyphenyl)-4-hydroxypyridine is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylic acid groups. This combination allows for diverse chemical reactivity and the formation of various coordination complexes, making it valuable in multiple research fields.
Properties
IUPAC Name |
5-(4-oxo-1H-pyridin-2-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-10-1-2-14-11(6-10)7-3-8(12(16)17)5-9(4-7)13(18)19/h1-6H,(H,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSXGANGBYOWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692754 |
Source


|
| Record name | 5-(4-Oxo-1,4-dihydropyridin-2-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-34-4 |
Source


|
| Record name | 5-(4-Oxo-1,4-dihydropyridin-2-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B6415563.png)

![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-hydroxypyridine](/img/structure/B6415567.png)







![6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B6415631.png)

![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine](/img/structure/B6415642.png)

